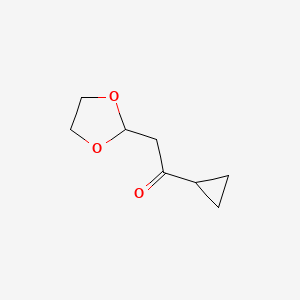
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethanone moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cyclopropyl ketones with dioxolane derivatives under specific conditions. One common method includes the use of cyclopropyl methyl ketone and 1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclopropyl group and dioxolane ring play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds, such as:
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-methanol: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethane: Lacks the carbonyl group, resulting in distinct chemical properties and uses.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-propane: Features an extended carbon chain, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLBKCAOFCVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


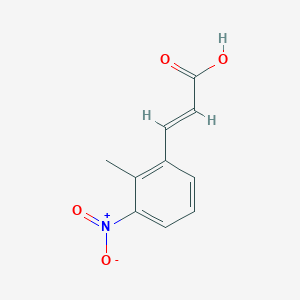
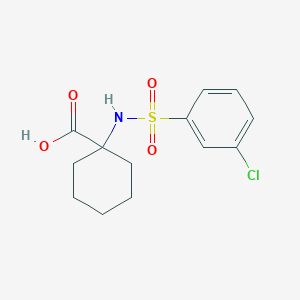
acetate](/img/structure/B3150535.png)
acetate](/img/structure/B3150543.png)
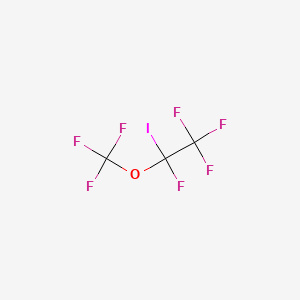
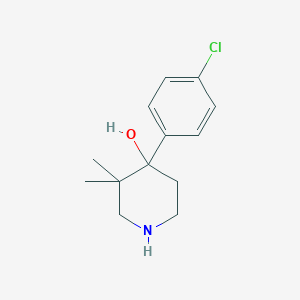
![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)
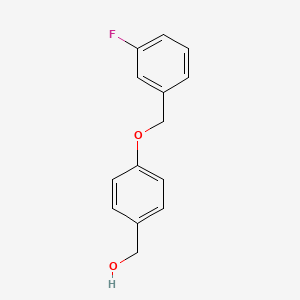
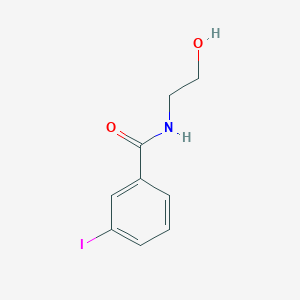
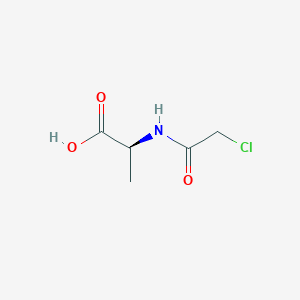
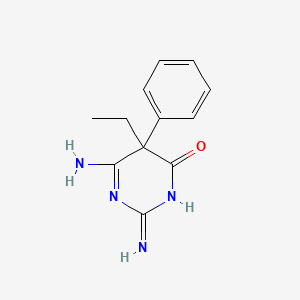
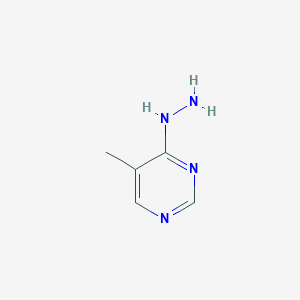

![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
